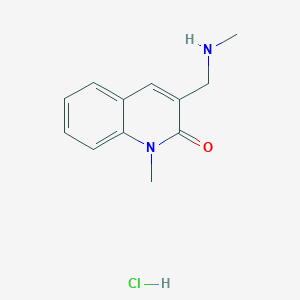

1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride

Übersicht

Beschreibung

Quinolinones are a class of organic compounds that are structurally similar to quinoline . They are often used as building blocks in the synthesis of more complex compounds, including pharmaceuticals .

Molecular Structure Analysis

Quinolinones have a bicyclic structure with a benzene ring fused to a pyridone ring . The exact structure of “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” would depend on the positions of the methyl and methylamino groups on the quinolinone backbone.Chemical Reactions Analysis

Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For quinolinones, these properties can include melting point, boiling point, solubility, and stability . Specific properties for “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” are not available in the sources I accessed.Wissenschaftliche Forschungsanwendungen

1. Photocatalyst-, metal- and additive-free, direct C–H arylation of quinoxalin-2(1H)-ones

- Summary of Application : This research focuses on the direct C–H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides. The process is photocatalyst-, metal-, and additive-free, making it a green and simple method for producing 3-arylquinoxalin-2(1H)-ones .

- Methods of Application : The reaction proceeds smoothly through a radical process in the absence of photocatalyst, additive, and metal catalyst, providing the corresponding products in moderate to good yields .

- Results or Outcomes : The methodology opens a simple and green access to 3-arylquinoxalin-2(1H)-ones. The reaction provides the corresponding products in moderate to good yields .

2. Synthesis and Biological Evaluation of New Benzimidazole Derivatives

- Summary of Application : This research aims to synthesize new acrylonitrile derivatives using 2-amino benzimidazole as a raw material, and evaluate their biological activity screening function .

- Methods of Application : The key precursor N-(1H-benzimidazol-2-yl)carbonyl hydrazine dicyanide (2) is prepared by diazotizing 2-amino benzimidazole (1) with malononitrile in pyridine. Compound 2 reacts with various secondary amines in boiling ethanol to obtain acrylonitriles .

- Results or Outcomes : The results show that compound 14 has significantly higher ABTS and antitumor activity than other compounds. The docking results show that compound 24 forms hydrogen bonds with Arg184 and Lys179, stabilizing in the pocket with a promising binding score of -8.12 .

3. Design, Synthesis, Docking and Biological Evaluation of New Benzimidazole Derivatives

- Summary of Application : This research aims to synthesize new acrylonitrile derivatives using 2-amino benzimidazole as a raw material, and evaluate their biological activity screening function .

- Methods of Application : The key precursor N-(1H-benzimidazol-2-yl)carbonyl hydrazine dicyanide (2) is prepared by diazotizing 2-amino benzimidazole (1) with malononitrile in pyridine. Compound 2 reacts with various secondary amines in boiling ethanol to obtain acrylonitriles .

- Results or Outcomes : The results show that compound 14 has significantly higher ABTS and antitumor activity than other compounds. The docking results show that compound 24 forms hydrogen bonds with Arg184 and Lys179, stabilizing in the pocket with a promising binding score of -8.12 .

3. Design, Synthesis, Docking and Biological Evaluation of New Benzimidazole Derivatives

- Summary of Application : This research aims to synthesize new acrylonitrile derivatives using 2-amino benzimidazole as a raw material, and evaluate their biological activity screening function .

- Methods of Application : The key precursor N-(1H-benzimidazol-2-yl)carbonyl hydrazine dicyanide (2) is prepared by diazotizing 2-amino benzimidazole (1) with malononitrile in pyridine. Compound 2 reacts with various secondary amines in boiling ethanol to obtain acrylonitriles .

- Results or Outcomes : The results show that compound 14 has significantly higher ABTS and antitumor activity than other compounds. The docking results show that compound 24 forms hydrogen bonds with Arg184 and Lys179, stabilizing in the pocket with a promising binding score of -8.12 .

Eigenschaften

IUPAC Name |

1-methyl-3-(methylaminomethyl)quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-13-8-10-7-9-5-3-4-6-11(9)14(2)12(10)15;/h3-7,13H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPDEOSIXCZPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N(C1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride | |

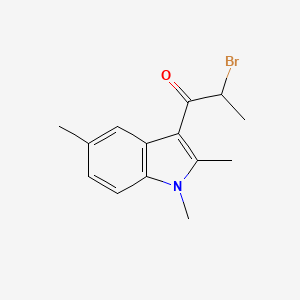

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)